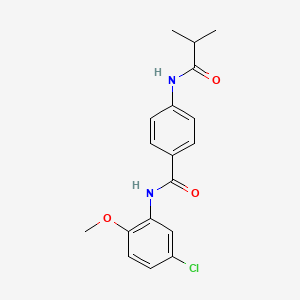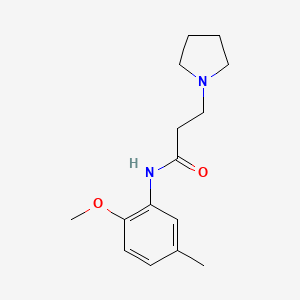
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. In
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other anticancer agents. In addition to cancer, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has also been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as in viral infections such as HIV.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene transcription and can contribute to the development of cancer and other diseases. By inhibiting HDACs, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can restore the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene transcription, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have other biochemical and physiological effects. It can induce the expression of heat shock proteins, which can protect cells from stress and damage. It can also inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments. It can have off-target effects on other enzymes besides HDACs, which can complicate the interpretation of results. It can also have cytotoxic effects on non-cancerous cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more selective HDAC inhibitors that can target specific isoforms of HDACs. Another area of interest is the combination of N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide with other anticancer agents to enhance their efficacy. Finally, there is interest in exploring the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in other diseases besides cancer, such as neurodegenerative diseases and viral infections.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide is a small molecule inhibitor of HDACs that has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. It works by restoring the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While there are some limitations to using N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments, it has several advantages and has been extensively studied. There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide, including the development of more selective HDAC inhibitors and the exploration of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxyaniline. The first step involves the conversion of 5-chloro-2-methoxyaniline to 5-chloro-2-methoxybenzoyl chloride. This is followed by the reaction of 5-chloro-2-methoxybenzoyl chloride with isobutyric acid to yield 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide. The final step involves the reaction of 5-chloro-2-methoxy-N-(2-methylpropyl)benzamide with ammonia and acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-4-(isobutyrylamino)benzamide.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-14-7-4-12(5-8-14)18(23)21-15-10-13(19)6-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZIWMQOTRYPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)



![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)